2,4-Dihidroxi-5-metoxibenzaldehído

Descripción general

Descripción

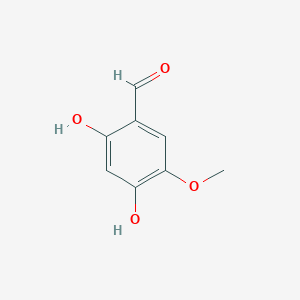

2,4-Dihydroxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H8O4. It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and one methoxy group attached to the benzene ring. This compound is known for its yellow solid form and has a melting point of approximately 152-153°C .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2,4-Dihydroxy-5-methoxybenzaldehyde has been investigated for its potential therapeutic applications:

- Antioxidant Activity : The compound exhibits notable antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, making it a candidate for formulations aimed at combating oxidative damage .

- Antimicrobial Properties : Research indicates that derivatives of 2,4-dihydroxy-5-methoxybenzaldehyde demonstrate antimicrobial activity against various pathogens. This includes effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism often involves disruption of microbial cell membranes and interference with metabolic pathways.

- Anti-diabetic Potential : Recent studies have highlighted the compound's role in glucose metabolism regulation. It has been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models . This is particularly relevant given the global rise in diabetes prevalence.

Agrochemical Applications

The compound serves as an intermediate in the synthesis of various agrochemicals:

- Pesticide Development : 2,4-Dihydroxy-5-methoxybenzaldehyde is utilized in designing new pesticides due to its insecticidal properties. It has been found effective against specific pest species, contributing to integrated pest management strategies .

- Herbicide Formulations : Its structural characteristics allow it to be modified into herbicides that target specific weed species without affecting crops. This selectivity is crucial for sustainable agriculture practices .

Synthetic Chemistry

The compound is also a valuable building block in synthetic organic chemistry:

- Synthesis of Coumarins : It has been used as a precursor in the synthesis of coumarin derivatives, which are known for their diverse biological activities including anti-inflammatory and anticancer effects . The methodology involves multi-step reactions where 2,4-dihydroxy-5-methoxybenzaldehyde is transformed into more complex structures.

Data Table: Summary of Applications

Case Studies

- Antioxidant Efficacy Study : A study demonstrated that 2,4-dihydroxy-5-methoxybenzaldehyde significantly reduced oxidative stress markers in vitro. The results indicated a potential application in formulations aimed at age-related diseases and conditions linked to oxidative damage.

- Pesticide Development Research : In a controlled environment, modified derivatives of 2,4-dihydroxy-5-methoxybenzaldehyde were tested against common agricultural pests. Results showed over 70% mortality rates within 48 hours of exposure, indicating strong insecticidal properties.

- Diabetes Management Trials : Clinical trials involving diabetic rats treated with formulations containing 2,4-dihydroxy-5-methoxybenzaldehyde showed improved glucose tolerance and insulin sensitivity compared to control groups.

Mecanismo De Acción

Target of Action

The primary targets of 2,4-Dihydroxy-5-methoxybenzaldehyde are the components of the cellular antioxidation system . This compound is a redox-active benzaldehyde that disrupts cellular antioxidation systems, making it an effective method for controlling fungal pathogens .

Mode of Action

2,4-Dihydroxy-5-methoxybenzaldehyde interacts with its targets by destabilizing cellular redox homeostasis . It serves as a potent redox cycler, disrupting the balance between oxidation and antioxidation in the cell . This disruption leads to changes in the cell’s ability to manage oxidative stress, which can inhibit microbial growth .

Biochemical Pathways

The affected pathways are those involved in managing oxidative stress within the cell . These include the pathways involving superoxide dismutases and glutathione reductase, among others . The downstream effects of disrupting these pathways include an increase in oxidative stress within the cell, which can lead to cell damage and inhibit growth .

Result of Action

The molecular and cellular effects of 2,4-Dihydroxy-5-methoxybenzaldehyde’s action include increased oxidative stress within the cell, potential cell damage, and inhibited growth . These effects make it an effective agent against fungal pathogens .

Análisis Bioquímico

Biochemical Properties

2,4-Dihydroxy-5-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly those involving redox processes. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis. The compound’s redox-active nature allows it to participate in electron transfer reactions, thereby influencing the activity of these enzymes. Additionally, 2,4-Dihydroxy-5-methoxybenzaldehyde can form complexes with proteins, altering their conformation and function. These interactions highlight the compound’s potential as a modulator of oxidative stress responses in cells .

Cellular Effects

2,4-Dihydroxy-5-methoxybenzaldehyde exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis. By modulating the activity of key signaling molecules, 2,4-Dihydroxy-5-methoxybenzaldehyde can affect gene expression and cellular metabolism. For instance, the compound can induce the expression of antioxidant genes, enhancing the cell’s ability to counteract oxidative damage. Furthermore, 2,4-Dihydroxy-5-methoxybenzaldehyde can impact mitochondrial function, leading to changes in energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 2,4-Dihydroxy-5-methoxybenzaldehyde involves its ability to interact with and modulate the activity of various biomolecules. The compound can bind to enzymes and proteins, altering their structure and function. For example, 2,4-Dihydroxy-5-methoxybenzaldehyde can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, the compound can act as an electron donor or acceptor in redox reactions, influencing the redox state of cells. These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dihydroxy-5-methoxybenzaldehyde can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dihydroxy-5-methoxybenzaldehyde is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to 2,4-Dihydroxy-5-methoxybenzaldehyde can result in sustained changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of 2,4-Dihydroxy-5-methoxybenzaldehyde in animal models are dose-dependent. At low doses, the compound can exert beneficial effects by enhancing antioxidant defenses and modulating cellular metabolism. At high doses, 2,4-Dihydroxy-5-methoxybenzaldehyde can become toxic, leading to adverse effects such as oxidative stress and cell death. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effects without causing toxicity. These findings underscore the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

2,4-Dihydroxy-5-methoxybenzaldehyde is involved in various metabolic pathways, particularly those related to redox homeostasis and antioxidation. The compound interacts with enzymes such as superoxide dismutases and glutathione reductase, which play key roles in detoxifying reactive oxygen species and maintaining cellular redox balance. By modulating the activity of these enzymes, 2,4-Dihydroxy-5-methoxybenzaldehyde can influence metabolic flux and the levels of metabolites involved in oxidative stress responses .

Transport and Distribution

The transport and distribution of 2,4-Dihydroxy-5-methoxybenzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, 2,4-Dihydroxy-5-methoxybenzaldehyde can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its ability to exert biological effects .

Subcellular Localization

2,4-Dihydroxy-5-methoxybenzaldehyde exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications or targeting signals. In the mitochondria, 2,4-Dihydroxy-5-methoxybenzaldehyde can modulate mitochondrial function and energy production. In the nucleus, it can influence gene expression by interacting with transcription factors and other nuclear proteins. These localization patterns highlight the multifaceted roles of 2,4-Dihydroxy-5-methoxybenzaldehyde in cellular physiology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4-Dihydroxy-5-methoxybenzaldehyde can be synthesized through the demethylation of 2,4,5-trimethoxybenzaldehyde using aluminum chloride in dichloromethane. The reaction mixture is refluxed for four hours, followed by the addition of concentrated hydrochloric acid and ice. The organic layer is separated, washed, dried, and recrystallized from toluene to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 2,4-Dihydroxy-5-methoxybenzaldehyde are not widely documented, the laboratory synthesis method involving aluminum chloride and dichloromethane can be scaled up for industrial purposes. The process involves careful control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dihydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The hydroxyl and methoxy groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions.

Major Products Formed

Oxidation: 2,4-Dihydroxy-5-methoxybenzoic acid.

Reduction: 2,4-Dihydroxy-5-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Comparación Con Compuestos Similares

Similar Compounds

- 3,4-Dihydroxy-5-methoxybenzaldehyde

- 2,4,6-Trihydroxybenzaldehyde

- 2,4,5-Trihydroxybenzaldehyde

- 2,4-Dihydroxybenzaldehyde

- 3,5-Dihydroxybenzaldehyde

Uniqueness

2,4-Dihydroxy-5-methoxybenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups in specific positions allows for unique reactivity and interactions compared to other similar compounds .

Actividad Biológica

Overview

2,4-Dihydroxy-5-methoxybenzaldehyde (DHMB) is an organic compound with the molecular formula C₈H₈O₄. It is characterized by the presence of two hydroxyl groups and one methoxy group attached to a benzene ring, making it a derivative of benzaldehyde. This compound has garnered attention in scientific research due to its diverse biological activities, including anticancer, antimicrobial, and insecticidal properties.

- Molecular Formula : C₈H₈O₄

- Molecular Weight : 168.15 g/mol

- Appearance : White crystalline solid

- Melting Point : Approximately 152-153°C

DHMB exhibits its biological activity primarily through its interaction with cellular components involved in oxidative stress and redox homeostasis. The compound acts as a modulator of oxidative stress responses in cells by:

- Interacting with enzymes such as superoxide dismutases and glutathione reductase.

- Altering the conformation and function of proteins through complex formation.

- Inducing oxidative stress, which can lead to apoptosis in certain cell types.

Anticancer Properties

Research indicates that DHMB possesses significant anticancer properties. In various studies, it has been shown to inhibit the growth of different cancer cell lines. For instance:

- Study Findings : In vitro studies demonstrated that DHMB can induce apoptosis in cancer cells by modulating key signaling pathways related to cell survival and death.

- Mechanism : The compound increases the expression of pro-apoptotic genes while downregulating anti-apoptotic factors, leading to enhanced cancer cell death.

Antimicrobial Activity

DHMB has also been evaluated for its antimicrobial properties:

- Antimycobacterial Activity : Studies have shown that DHMB exhibits potent activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 2 to 32 μg/mL. The compound's efficacy is linked to its ability to inhibit the KatG enzyme in Mtb, leading to increased reactive oxygen species (ROS) accumulation and subsequent bacterial death .

| Pathogen | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| Mycobacterium tuberculosis | 2 - 32 | Inhibition of KatG enzyme; ROS accumulation |

Insecticidal Activity

Recent investigations have highlighted DHMB's potential as an insecticide:

- Insecticidal Assays : DHMB demonstrated significant insecticidal activity against pests such as Tetranychus cinnabarinus, with LC50 values indicating effective potency compared to standard insecticides .

| Insect Species | LC50 (μg/mL) | Comparison with Control (μg/mL) |

|---|---|---|

| Tetranychus cinnabarinus | 57.0 | 15.0 |

| Artemia salina | 9.36 | N/A |

Case Studies

-

Anticancer Activity Study :

- Objective : To evaluate the cytotoxic effects of DHMB on human cancer cell lines.

- Results : Significant reduction in cell viability was observed at concentrations above 10 μM, correlating with increased apoptosis markers.

- Antimycobacterial Evaluation :

- Insecticidal Efficacy Study :

Propiedades

IUPAC Name |

2,4-dihydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-8-2-5(4-9)6(10)3-7(8)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZAFNQYRZGWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458271 | |

| Record name | 2,4-Dihydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51061-83-7 | |

| Record name | 2,4-Dihydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51061-83-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,4-dihydroxy-5-methoxybenzaldehyde in the context of the research presented?

A1: 2,4-Dihydroxy-5-methoxybenzaldehyde serves as a crucial starting material in the total synthesis of several 3,4-unsubstituted coumarins, including the naturally occurring scopoletin []. The researchers successfully synthesized scopoletin and other coumarins in excellent yields through a concise route involving this specific benzaldehyde derivative. This highlights the compound's utility in organic synthesis, particularly in accessing valuable coumarin scaffolds for potential medicinal chemistry applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.